1-benzyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole
Description
Properties
IUPAC Name |
1-benzyl-2-benzylsulfanyl-5-(4-methylphenyl)imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2S/c1-19-12-14-22(15-13-19)23-16-25-24(27-18-21-10-6-3-7-11-21)26(23)17-20-8-4-2-5-9-20/h2-16H,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALRRBSLVPLDJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Benzyl and Benzylthio Groups: The benzyl and benzylthio groups can be introduced through nucleophilic substitution reactions. Benzyl chloride and benzylthiol are commonly used reagents for these steps.
Attachment of the p-Tolyl Group: The p-tolyl group can be introduced via Friedel-Crafts alkylation using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the imidazole ring or the benzylthio group.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 1-benzyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole exhibits significant antimicrobial properties. It is believed to inhibit key enzymes involved in bacterial cell wall synthesis, potentially leading to cell death. Studies have shown effectiveness against various bacterial strains, making it a promising candidate for antibiotic development.
Antifungal Properties
In addition to its antibacterial capabilities, this compound has been investigated for antifungal activity. Preliminary studies suggest it may disrupt fungal cell membranes or inhibit crucial enzymatic pathways necessary for fungal survival. This dual action positions it favorably for treating infections caused by resistant strains.
Anticancer Research
The compound has also been explored in cancer research. Its mechanism may involve inducing apoptosis in cancer cells through the activation of specific signaling pathways. Studies have demonstrated its potential effectiveness against various cancer cell lines, suggesting further exploration could lead to novel therapeutic strategies .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated substantial inhibition rates comparable to standard antibiotics like Ampicillin .
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer effects of this compound on several cancer cell lines. The results showed that it induced apoptosis more effectively than some existing treatments at specific concentrations .
Mechanism of Action
The mechanism of action of 1-benzyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
1-Benzyl-5-phenyl-1H-imidazole-2-thiol (CAS RN: 53704-78-2)
- Molecular Formula : C₁₇H₁₄N₂S
- Key Differences :
- Position 5 substituent: Phenyl (vs. p-tolyl in the target compound).
- Thiol (-SH) group at position 2 (vs. benzylthio in the target compound).
- Thiol groups are more reactive (e.g., prone to oxidation) compared to benzylthio groups .
1-Benzyl-5-(4-nitrophenyl)-1H-imidazole (Compound 3bc, )
- Molecular Formula : C₁₇H₁₃N₃O₂
- Key Differences: Position 5 substituent: 4-nitrophenyl (electron-withdrawing nitro group). Position 2 substituent: No sulfur-containing group.
- Impact :
Substituent Variations at Position 2
1-Benzyl-5-(p-tolyl)-1H-imidazole-2-thiol (CAS 1105188-70-2)
- Molecular Formula : C₁₇H₁₆N₂S
- Key Differences :
- Position 2 substituent: Thiol (-SH) instead of benzylthio.
- Impact :
1-Allyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole ()
- Molecular Formula : C₂₀H₁₉N₂S
- Key Differences :
- Position 1 substituent: Allyl (CH₂CH=CH₂) instead of benzyl.
- Reduced steric bulk compared to benzyl may improve molecular flexibility .
Core Structure Modifications
2-(1-Benzyl-5-(p-tolyl)-1H-indol-3-yl)-1H-benzo[d]imidazole (Compound 3u, )
- Molecular Formula : C₂₉H₂₂N₃
- Key Differences :
- Benzimidazole core (fused benzene-imidazole ring) vs. simple imidazole.
- Additional indole moiety.
- Impact :
5-Nitro-1H-benzo[d]imidazole-2-thiol ()
- Molecular Formula : C₇H₅N₃O₂S
- Key Differences :
- Nitro group at position 5 (electron-withdrawing).
- Benzimidazole core with thiol group.
- Impact :
Physicochemical and Spectroscopic Comparisons
Melting Points
| Compound | Melting Point (°C) |
|---|---|
| Target Compound | >300 (estimated) |
| 1-Benzyl-5-phenyl-1H-imidazole-2-thiol | 300–303 |
| 1-Benzyl-5-(p-tolyl)-1H-imidazole-2-thiol | 306.1–306.5 |
| Compound 3u (benzimidazole derivative) | 306.1–306.5 |
The high melting points (>300°C) of these compounds suggest strong intermolecular forces (e.g., π-π stacking, hydrogen bonding) .
NMR Spectral Features
- Target Compound :
- ¹H NMR :
- p-Tolyl methyl singlet at δ ~2.3.
- Benzylthio CH₂ protons as a singlet at δ ~4.1.
- ¹³C NMR :
- Quaternary carbons of the imidazole ring at δ ~135–150.
- 1-Benzyl-5-(4-methylphenyl)-1H-imidazole-2-thiol :
- Thiol proton (SH) at δ ~3.8 (exchangeable, broad) .
Biological Activity
1-benzyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole is a synthetic organic compound belonging to the imidazole family, characterized by its unique structure that includes benzyl, benzylthio, and p-tolyl groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research.
Chemical Structure
The chemical formula for this compound is . The presence of various functional groups contributes to its diverse biological activities.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . It is believed to inhibit key enzymes involved in bacterial cell wall synthesis, which may lead to cell death. Studies have shown that compounds with similar structures often demonstrate effectiveness against a range of bacterial strains and fungi, suggesting a promising avenue for further exploration in antibiotic development.
Antifungal Activity
In addition to its antibacterial properties, this compound has also been investigated for its antifungal capabilities . Preliminary studies suggest that it may disrupt fungal cell membranes or inhibit essential enzymatic pathways critical for fungal survival. This dual action against both bacteria and fungi positions it as a potential candidate for treating infections caused by resistant strains.
Anticancer Activity
The anticancer potential of this compound has been a focal point of recent studies. In vitro experiments have demonstrated that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The mechanism appears to involve the activation of specific signaling pathways that lead to cell cycle arrest and apoptosis induction .
Case Study: Cytotoxicity Evaluation
A notable study evaluated the cytotoxic effects of several derivatives of imidazoles against cancer cell lines. The results indicated that compounds similar to this compound showed IC50 values significantly lower than established chemotherapeutics like sorafenib, suggesting enhanced potency .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 0.95 | Apoptosis induction |
| Sorafenib | HeLa | 7.91 | Inhibition of VEGFR-2 |
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Antimicrobial Mechanism : Inhibition of enzymes responsible for cell wall synthesis.
- Antifungal Mechanism : Disruption of fungal membrane integrity or inhibition of metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis through modulation of signaling pathways such as VEGFR-2 inhibition.
Q & A
Q. What are effective synthetic routes for 1-benzyl-2-(benzylthio)-5-(p-tolyl)-1H-imidazole, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols, such as:
- Condensation reactions under reflux with catalysts like p-toluenesulfonic acid (p-TSA) in DMF at 100°C .
- Thioether formation using benzylthiol derivatives under nitrogen atmosphere to avoid oxidation .
- Substituent introduction via Pd-catalyzed cross-coupling for the p-tolyl group .
Optimization Tips:
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in imidazole derivatives?
Methodological Answer:
- ¹H NMR : Identify substituent environments (e.g., aromatic protons at δ 7.0–7.5 ppm, methyl groups at δ 2.3–2.5 ppm) .
- 13C NMR : Distinguish carbonyl (δ 160–170 ppm) and thiocarbonyl (δ 120–130 ppm) signals .
- IR : Confirm thioether (C–S stretch at 600–700 cm⁻¹) and aromatic C–H bonds (3050–3100 cm⁻¹) .
Example:
For 2-(1-benzyl-5-(p-tolyl)-1H-indol-3-yl)-1H-benzimidazole, ¹H NMR showed:
Q. How does substituent positioning influence tautomerism in benzimidazole derivatives?
Methodological Answer: Tautomerism arises from proton shifts between N1 and N3 positions. For example:
- Electron-withdrawing groups (e.g., –CF₃) stabilize the N1–H tautomer .
- Steric hindrance from ortho-substituents (e.g., –CH₃) may favor the N3–H form .
Case Study:
A tautomeric mixture of 5-methoxy and 6-methoxy derivatives showed distinct δ 11.78 ppm (br s, 2H) for NH protons in DMSO-d₆ .
Advanced Research Questions
Q. What strategies enable regioselective C–H functionalization in imidazole cores?
Methodological Answer:
- Pd-Catalyzed C–H Activation : Use directing groups (e.g., –COOR) to achieve meta- or para-selectivity .
- Photoredox Catalysis : For radical-mediated functionalization at electron-deficient positions .
Example:
Pd(OAc)₂ with 2-bromobenzotrifluoride yielded 454.49 g/mol product (76.64% C content) via regioselective coupling .
Q. How can computational methods predict binding affinities of imidazole derivatives for biological targets?
Methodological Answer:
Q. How to address contradictions in biological activity data across imidazole analogs?
Methodological Answer:
- Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., MTT vs. ATP-lite) .
- Structural Comparisons : Overlay X-ray crystallography data (e.g., CCDC 1038591 ) to identify critical binding motifs.
Case Study:
A 0.94:0.06 mixture of 5-chloro and 6-chloro isomers showed divergent antibacterial activity due to steric clashes in the active site .
Q. What crystallographic techniques resolve imidazole ring conformation in solid-state structures?
Methodological Answer:
Q. How to troubleshoot low yields in large-scale imidazole synthesis?
Methodological Answer:
- Scale-Up Adjustments : Replace reflux with microwave-assisted synthesis (e.g., 150°C, 30 min) .
- Purification : Use flash chromatography (hexane:EtOAc gradients) instead of recrystallization .
Critical Note:
Contradictory data on MnO₂ vs. Ru catalysts for oxidation steps suggest solvent-dependent efficacy (e.g., CH₂Cl₂ vs. H₂O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
